2,5-Dihydro-1-methylpyrrole

Vue d'ensemble

Description

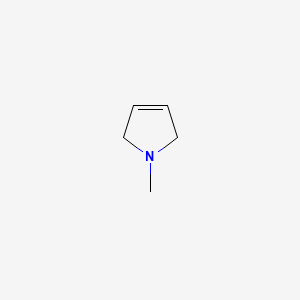

2,5-Dihydro-1-methylpyrrole is a heterocyclic organic compound with the molecular formula C5H9N. It is a five-membered ring structure containing one nitrogen atom and four carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dihydro-1-methylpyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine under acidic conditions to form the desired pyrrole . Another method includes the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrole derivatives. This process is carried out under high pressure and temperature using metal catalysts such as palladium or platinum .

Analyse Des Réactions Chimiques

Formation via Nucleophilic Addition-Reduction

The compound is synthesized through the reaction of 1-methyl-2,5-dihydro-1H-pyrrole with formaldehyde under basic conditions. This proceeds via nucleophilic addition of hydroxymethyl groups to the pyrrole ring, followed by reduction to yield 1H-pyrrole-2,3-dimethanol derivatives. Industrial processes employ continuous flow systems with optimized temperature and pressure for high purity.

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Outcome : Oxidation of the dihydro-pyrrole ring to form pyrrole-2,5-dione derivatives or substituted aromatic systems .

Reduction Reactions

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Outcome : Selective reduction of carbonyl groups or double bonds in functionalized derivatives.

Palladium-Catalyzed Direct Arylation

-

Catalyst : Pd(OAc)₂.

-

Conditions : Aryl bromides as coupling partners, tolerance for electron-withdrawing groups (e.g., nitro, ester).

-

Regioselectivity : Favors C2 and C5 positions due to higher reactivity, enabling synthesis of 2,5-diarylpyrroles .

3- or 4-Arylation of Disubstituted Derivatives

-

Substrates : 2,5-Disubstituted pyrroles.

-

Outcome : Moderate to good yields (40–75%) for non-symmetric 2,3,5-trisubstituted pyrroles .

1,3-Dipolar Cycloaddition

-

Reagents : Supported selenium resin.

-

Applications : Generates pyrrolo[1,2-c]imidazoles or pyrrolo[1,2-a]pyrazines via tandem reactions .

Amino Carbonylation-Cyclization

-

Conditions : Use of CO gas and amines.

-

Outcome : Forms lactamized products with fused ring systems .

Electrophilic Substitution

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

-

Outcome : Hydroxymethyl groups at C2 and C3 undergo substitution to form halides or esters.

N-Alkylation

-

Conditions : Alkyl halides in basic media.

-

Outcome : Introduction of alkyl chains at the nitrogen atom, enhancing solubility for further functionalization .

Maleic Anhydride Cyclization

-

Conditions : Reflux in glacial acetic acid.

-

Outcome : Forms 1H-pyrrole-2,5-dione derivatives via cyclocondensation .

2,3-Dimethylmaleic Anhydride Reactivity

-

Specificity : Exclusively generates pyrrole-2,5-diones, contrasting with maleic anhydride’s tendency to form acrylic acid derivatives .

Regiochemical Control

-

The C2 and C5 positions exhibit higher reactivity due to conjugation with the nitrogen lone pair, directing electrophilic and radical attacks .

Crystallographic Data

Applications De Recherche Scientifique

Medicinal Chemistry

2,5-Dihydro-1-methylpyrrole derivatives have been extensively studied for their potential therapeutic applications. Their structural resemblance to other biologically active compounds makes them suitable candidates for drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. These compounds are being explored as potential treatments for bacterial infections, particularly in the context of rising antibiotic resistance.

- Case Study: Antibacterial Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 16 |

| B | Escherichia coli | 32 |

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been investigated, particularly against human immunodeficiency virus type 1 (HIV-1).

- Case Study: Anti-HIV Activity

| Compound | Target Virus | IC50 (µM) |

|---|---|---|

| C | HIV-1 | 0.5 |

| D | HIV-1 | 1.2 |

Material Science

Beyond medicinal applications, this compound is also being explored in material science for its role in polymer synthesis.

Polymerization Reactions

The compound can act as a monomer in various polymerization processes, contributing to the development of new materials with desirable properties.

- Application: Conductive Polymers

- Research has shown that incorporating pyrrole derivatives into conductive polymers enhances their electrical conductivity and stability.

| Polymer Type | Conductivity (S/cm) |

|---|---|

| Polypyrrole | 10^-2 |

| Pyrrole Copolymer | 10^-3 |

Agricultural Chemistry

In agricultural applications, pyrrole derivatives are being investigated for their potential as agrochemicals.

Fungicidal Properties

Studies indicate that certain pyrrole compounds exhibit fungicidal activity against common plant pathogens.

- Case Study: Fungicidal Activity

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| E | Fusarium oxysporum | 85 |

| F | Fusarium solani | 78 |

Mécanisme D'action

The mechanism of action of 2,5-Dihydro-1-methylpyrrole involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions .

Comparaison Avec Des Composés Similaires

Pyrrole: A parent compound with a similar structure but without the methyl group.

Pyrrolidine: A fully saturated analog of pyrrole.

2,5-Dimethylpyrrole: A derivative with two methyl groups at positions 2 and 5.

Uniqueness: 2,5-Dihydro-1-methylpyrrole is unique due to its partially saturated ring structure, which imparts distinct reactivity compared to fully aromatic pyrroles. Its methyl group also influences its chemical behavior, making it a valuable intermediate in organic synthesis .

Activité Biologique

2,5-Dihydro-1-methylpyrrole (CAS No. 554-15-4) is a nitrogen-containing heterocyclic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a saturated pyrrole ring, which contributes to its unique reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various derivatives of this compound have been synthesized and tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory properties of this compound. Compounds derived from it have been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that it may play a role in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

3. Analgesic Activity

Recent investigations into the analgesic potential of this compound derivatives reveal promising results. In animal models, these compounds exhibited significant pain relief comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways and reduction of inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in inflammatory processes.

- Inhibition of Cytokine Production : By reducing the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6, it can attenuate inflammatory responses.

- Antimicrobial Action : The presence of nitrogen in its structure may enhance its ability to disrupt bacterial cell membranes or interfere with essential bacterial functions .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that one derivative had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment investigating the anti-inflammatory effects of this compound derivatives on macrophages, it was found that treatment significantly reduced TNF-α levels by up to 60% compared to untreated controls. This suggests that the compound may serve as an effective anti-inflammatory agent through direct modulation of immune responses .

Comparative Analysis

| Activity Type | This compound | Standard Treatments |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Antibiotics (e.g., Penicillin) |

| Anti-inflammatory | Reduces cytokine production significantly | NSAIDs (e.g., Ibuprofen) |

| Analgesic | Significant pain relief in models | Opioids |

Propriétés

IUPAC Name |

1-methyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVYPIQETPWLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203949 | |

| Record name | 2,5-Dihydro-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-15-4 | |

| Record name | 2,5-Dihydro-1-methylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydro-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDRO-1-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40B34093RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.